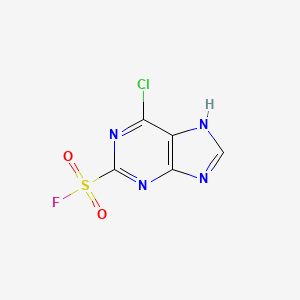

6-Chloro-1H-Purine-2-sulfonyl fluoride

描述

Structure

3D Structure

属性

IUPAC Name |

6-chloro-7H-purine-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClFN4O2S/c6-3-2-4(9-1-8-2)11-5(10-3)14(7,12)13/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUAWHQMKAWAFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)S(=O)(=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90422373 | |

| Record name | 6-Chloro-7H-purine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-92-5 | |

| Record name | 2706-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-7H-purine-2-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90422373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 1h Purine 2 Sulfonyl Fluoride and Analogues

Strategies for Purine (B94841) Ring Functionalization at the 2- and 6-Positions

The construction of the target molecule relies heavily on the availability of suitably substituted purine precursors. The differential reactivity of the C2 and C6 positions on the purine ring allows for selective modifications, which can be achieved either by building from specific precursors or by modifying the purine core at a later stage.

The synthesis commonly begins with commercially available or readily synthesized purine derivatives. 2,6-Dichloropurine (B15474), which can be prepared via the chlorination of xanthine (B1682287) using reagents like phosphorus oxychloride, is a highly versatile precursor. researchgate.netgoogle.com The two chlorine atoms on 2,6-dichloropurine exhibit different levels of reactivity towards nucleophilic substitution, which allows for selective functionalization at either the C6 or C2 position, making it a valuable starting point for a variety of purine analogues. researchgate.net

Another critical precursor is 2-amino-6-chloropurine. To introduce the sulfonyl fluoride (B91410) group at the C2 position starting from this compound, a Sandmeyer-type reaction sequence is often employed. This process involves the diazotization of the 2-amino group with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic medium to form a reactive diazonium salt. This intermediate can then undergo a fluorosulfonylation reaction. In this step, a source of sulfur dioxide, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), and a fluoride source are used to generate the desired sulfonyl fluoride moiety at the C2 position. organic-chemistry.org

Late-stage functionalization refers to the introduction or modification of chemical groups on a pre-formed molecular scaffold, in this case, the purine core. While highly desirable for creating molecular diversity, direct and selective C–H functionalization of N-heterocycles like purine can be challenging. nih.gov The electronic properties of the purine ring make the C2 position generally more accessible to functionalization due to the influence of the adjacent nitrogen atoms. nih.gov

However, recent advances have demonstrated the feasibility of such strategies. For example, metal-free, regioselective C6–H hydroxyalkylation of purines and their nucleosides has been achieved via the α-C(sp³)–H functionalization of alcohols at room temperature. acs.org While this specific reaction does not produce the sulfonyl fluoride group, it illustrates the principle of late-stage C-H activation on the purine ring. Applying such a strategy for direct C-H sulfofluorination is an area of ongoing research but is generally considered a more complex route compared to building the molecule from pre-functionalized precursors like 2-amino-6-chloropurine.

Introduction of the Sulfonyl Fluoride Group

The sulfonyl fluoride (-SO₂F) group is a key functional moiety, valued for its unique reactivity and stability. acs.orgtue.nl Its installation onto the purine ring is a critical step that can be accomplished through several reliable methods.

The most common and classical method for preparing sulfonyl fluorides is through a halogen exchange (Halex) reaction starting from the corresponding sulfonyl chloride (-SO₂Cl). acs.org This transformation involves treating the purine-2-sulfonyl chloride intermediate with a nucleophilic fluoride source. A variety of fluorinating agents can be used, with potassium fluoride (KF) and potassium bifluoride (KHF₂) being common choices due to their stability and affordability. mdpi.comnih.gov

To improve reaction efficiency and the solubility of the reagents, these reactions are often facilitated by additives or specific solvent systems. Phase-transfer catalysts, such as 18-crown-6 (B118740) ether, can be used with KF in organic solvents like acetonitrile (B52724) to achieve excellent yields at room temperature. mdpi.com Alternatively, biphasic solvent systems, like a water/acetone mixture with KF, provide a simple and mild procedure for the chloride-to-fluoride exchange. acs.orgorganic-chemistry.org Potassium bifluoride (KHF₂ or KF₂H) is also an effective reagent for this conversion. mdpi.comorganic-chemistry.org

| Fluorinating Agent | Catalyst/Solvent System | Key Features | Reference |

|---|---|---|---|

| Potassium Fluoride (KF) | 18-crown-6 / Acetonitrile | Efficient at room temperature, high yields. | mdpi.com |

| Potassium Fluoride (KF) | Water/Acetone (biphasic) | Simple, mild, and effective for a broad scope of substrates. | acs.orgorganic-chemistry.org |

| Potassium Bifluoride (KHF₂) | Acetonitrile | Inexpensive and stable reagent, often used in one-pot procedures. | mdpi.comnih.gov |

An alternative route to sulfonyl fluorides begins with thiol (-SH) or disulfide (-S-S-) derivatives. This approach is particularly useful for heteroaromatic compounds like purines. The synthesis can be performed as a two-step or a one-pot process where the heteroaromatic thiol is first oxidized to a sulfonyl chloride intermediate, which is then immediately fluorinated. nih.gov

A common oxidant for this transformation is aqueous sodium hypochlorite, which rapidly oxidizes the thiol at low temperatures to the sulfonyl chloride. nih.gov Following oxidation, the addition of KHF₂ to the reaction mixture facilitates the halogen exchange to yield the heteroaromatic sulfonyl fluoride. mdpi.comnih.gov Another method utilizes a combination of thionyl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for the oxidative chlorination, followed by fluorination with KHF₂. dntb.gov.ua More advanced methods include electrochemical synthesis, which uses thiols and KF as an inexpensive fluoride source in an environmentally benign process that avoids stoichiometric oxidants. acs.orgresearchgate.net

Sulfonic acids (-SO₃H) and their salts (sulfonates) are stable, readily available starting materials that can be converted to sulfonyl fluorides. nih.gov This conversion typically avoids the need to handle unstable sulfonyl chloride intermediates separately. One effective strategy is a one-pot, two-step protocol where the sulfonic acid is first converted to its sulfonyl chloride in situ using a chlorinating agent like cyanuric chloride. mdpi.comnih.gov The reaction is often catalyzed by a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonates or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids. nih.gov The subsequent addition of KHF₂ completes the conversion to the sulfonyl fluoride. nih.gov

Direct conversion of sulfonic acids and their salts to sulfonyl fluorides can also be achieved using deoxyfluorinating agents. Reagents such as thionyl fluoride (SOF₂) or the bench-stable solid Xtalfluor-E® can transform sulfonic acids or their sodium salts into the corresponding sulfonyl fluorides in high yields under mild conditions. nih.govrsc.org

Catalytic and Mild Synthetic Protocols for Sulfonyl Fluorides

The development of catalytic and mild synthetic protocols for the preparation of sulfonyl fluorides has been a significant area of research, aiming to overcome the limitations of traditional methods that often require harsh reagents and conditions. While specific catalytic methods for the direct synthesis of 6-Chloro-1H-Purine-2-sulfonyl fluoride are not extensively documented in publicly available literature, general advancements in sulfonyl fluoride synthesis provide a foundation for potential routes.

Modern approaches often focus on the late-stage functionalization of complex molecules, which is particularly relevant for the synthesis of purine derivatives. One common strategy involves the conversion of sulfonic acids or their salts into sulfonyl fluorides. For instance, the use of deoxyfluorinating reagents like Xtalfluor-E® allows for the conversion of both aryl and alkyl sulfonic acids to their corresponding sulfonyl fluorides under mild conditions, often at room temperature. nih.govrsc.org This method has been shown to be effective for a range of substrates, offering high yields. nih.govrsc.org Another approach utilizes thionyl fluoride (SOF₂), which can convert sulfonic acid sodium salts to sulfonyl fluorides in high yields within a short reaction time. nih.govrsc.org

Catalytic methods are also emerging. For example, palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts using sodium metabisulfite (B1197395) (Na₂S₂O₄) as a sulfur dioxide source and N-fluorobenzenesulfonimide (NFSI) as the fluorine source has been developed for the synthesis of aryl sulfonyl fluorides. rsc.org Additionally, organobismuth(III) complexes have been shown to catalyze the synthesis of sulfonyl fluorides from (hetero)aryl boronic acids. organic-chemistry.org Photoredox catalysis has also enabled the mild and scalable preparation of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org

These catalytic and mild protocols offer significant advantages, including broader functional group tolerance and safer reaction conditions, making them attractive for the synthesis of complex molecules like this compound.

Table 1: Comparison of Mild and Catalytic Methods for Sulfonyl Fluoride Synthesis

| Method | Starting Material | Reagents | Conditions | Advantages |

|---|---|---|---|---|

| Deoxyfluorination | Sulfonic Acids/Salts | Xtalfluor-E®, Pyridinium acid, DMF/Acetonitrile | Room Temperature | Mild conditions, good yields nih.govrsc.org |

| Deoxyfluorination | Sulfonic Acid Sodium Salts | Thionyl fluoride (SOF₂) | Not specified | High yields, short reaction time nih.govrsc.org |

| Palladium Catalysis | Aryl Thianthrenium Salts | Pd catalyst, Na₂S₂O₄, NFSI | Mild reduction conditions | Efficient for aryl sulfonyl fluorides rsc.org |

| Organobismuth Catalysis | (Hetero)aryl Boronic Acids | Organobismuth(III) complex, SO₂, Selectfluor | Not specified | Excellent yields, wide functional group tolerance organic-chemistry.org |

| Photoredox Catalysis | Alkyl Bromides/Alcohols | Photocatalyst, SO₂, Fluorinating agent | Mild | Scalable, from readily available starting materials organic-chemistry.org |

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

The chemo- and regioselectivity are critical aspects in the synthesis of this compound derivatives due to the presence of multiple reactive sites on the purine ring. The purine scaffold consists of an electron-deficient pyrimidine (B1678525) ring fused to an electron-rich imidazole (B134444) ring, leading to differential reactivity at various positions. mdpi.com

The introduction of a substituent at the 2-position of a 6-chloropurine (B14466) requires careful control of reaction conditions to avoid undesired side reactions at other positions, such as the N7 and N9 positions of the imidazole ring or the C8 position. The substituent already present at the 6-position (chloro group) influences the electronic properties of the purine ring and can direct incoming electrophiles or nucleophiles.

A plausible synthetic route to this compound would likely start from a precursor such as 6-chloro-1H-purine-2-thiol. This thiol could be oxidized to the corresponding sulfonic acid or sulfonyl chloride, which is then converted to the sulfonyl fluoride. The regioselectivity is therefore established early in the synthesis by the choice of the starting material.

The synthesis of 2,6,9-trisubstituted purine derivatives often involves sequential reactions where the regioselectivity is controlled by the nature of the protecting groups and the reaction conditions. nih.gov For example, alkylation of the purine nitrogen atoms is a common reaction, and the regioselectivity (N7 vs. N9) can be influenced by the substituent at the C6 position and the choice of catalyst. nih.gov In the context of synthesizing this compound, protecting the N9 position prior to the introduction of the sulfonyl fluoride group at C2 would be a common strategy to ensure regiocontrol.

Scalability and Efficiency of Synthetic Routes

The scalability and efficiency of synthetic routes are crucial for the practical application of this compound, particularly if it is to be used as a building block in drug discovery or materials science. Efficient syntheses are characterized by high yields, minimal purification steps, and the use of readily available and inexpensive starting materials.

The synthesis of the 6-chloropurine core itself has been a subject of optimization for large-scale production. Methods have been developed for the preparation of 6-chloropurine from hypoxanthine (B114508) or its acetyl derivative using chlorinating agents like phosphorus oxychloride in the presence of a tertiary amine catalyst. google.comgoogle.com These processes are designed to be simple, safe, and high-yielding, making the starting material for more complex derivatives accessible. google.com

For the introduction of the sulfonyl fluoride group, the efficiency and scalability depend on the chosen method. Traditional methods for preparing sulfonyl fluorides, such as the halogen exchange of sulfonyl chlorides, can be challenging to scale up due to the corrosive nature of some fluorinating agents like potassium bifluoride (KHF₂). researchgate.net

More recent, greener protocols aim to address these challenges. For instance, methods using potassium fluoride as the sole fluorine source and stable substrates like disulfides or thiols are being developed. researchgate.net These processes can be more environmentally friendly and potentially more scalable. A gram-scale synthesis has been demonstrated for some of these protocols, highlighting their efficiency. researchgate.net

Furthermore, flow chemistry is emerging as a powerful tool for the scalable synthesis of heterocyclic compounds. Continuous flow processes can offer better control over reaction parameters, improved safety, and higher throughput compared to batch processes. While a specific flow synthesis for this compound has not been reported, the development of scalable syntheses for related purine derivatives suggests that such an approach would be feasible.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 6-chloro-1H-purine-2-thiol |

| 6-chloropurine |

| Hypoxanthine |

| N-fluorobenzenesulfonimide (NFSI) |

| Potassium bifluoride (KHF₂) |

| Potassium fluoride |

| Sodium metabisulfite (Na₂S₂O₄) |

| Thionyl fluoride (SOF₂) |

Reactivity Profile and Mechanistic Insights of 6 Chloro 1h Purine 2 Sulfonyl Fluoride

Electrophilic Nature of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (SF) group is recognized as a "privileged" electrophilic warhead in chemical biology. rsc.orgnih.gov This status is due to a finely tuned balance between aqueous stability and reactivity with biological nucleophiles. rsc.orgnih.gov Unlike more reactive analogs such as sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and resistance to hydrolysis under physiological conditions, which is a desirable trait for chemical probes and covalent inhibitors. rsc.orgnih.govnih.gov The sulfur atom in the S(VI)-F bond is highly electrophilic, making it susceptible to nucleophilic attack. acs.org This reactivity is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of reactions that involve the substitution of the fluoride ion with a nucleophile. acs.orgacs.org

The electrophilicity of the sulfonyl fluoride can be predictably modulated by the electronic properties of the attached aromatic ring system, in this case, the purine (B94841) core. nih.govacs.org Electron-withdrawing substituents on the aryl ring tend to increase the electrophilicity of the sulfur center, leading to faster reaction rates, while electron-donating groups impart greater stability. acs.org This tunable reactivity, combined with its stability and resistance to reduction, makes the sulfonyl fluoride moiety an effective tool for covalently modifying proteins. rsc.orgnih.gov

Interactions with Nucleophilic Amino Acid Residues in Proteins

The electrophilic sulfonyl fluoride group of 6-Chloro-1H-Purine-2-sulfonyl fluoride can engage in covalent reactions with a variety of nucleophilic amino acid side chains within protein binding sites. rsc.orgnih.gov This broad reactivity profile distinguishes it from other covalent modifiers that may target only a single type of amino acid, such as the common acrylamides that primarily target cysteine. rsc.orgnih.gov The specific residue that reacts is often determined by its proximity to the bound compound and its local chemical environment, which can perturb the pKa and enhance the nucleophilicity of the residue. nih.govnih.gov

The ε-amino group of lysine (B10760008) is a common nucleophilic target for sulfonyl fluorides. The reaction results in the formation of a highly stable sulfonamide adduct. nih.govacs.orgnih.gov This covalent modification is considered durable and essentially irreversible. nih.gov The conserved catalytic lysine within the ATP-binding site of many protein kinases has been a prominent target for lysine-directed sulfonyl fluoride probes. acs.orgucsf.edu For instance, crystallographic studies have confirmed the chemoselective reaction between sulfonyl fluoride probes and the conserved catalytic lysine in kinases such as SRC and EGFR. ucsf.edu The mechanism of this interaction is described as a nucleophilic substitution at the sulfur center, where the lysine amine attacks the electrophilic sulfur, leading to the displacement of the fluoride ion. nih.gov

Table 1: Examples of Lysine Modification by Sulfonyl Fluoride Probes This table is interactive. You can sort and filter the data.

| Probe/Compound Class | Target Protein(s) | Key Finding | Reference(s) |

|---|---|---|---|

| 5'-fluorosulfonylbenzoyl adenosine (B11128) (FSBA) | ATP-binding proteins (e.g., kinases) | Targets the conserved lysine in the ATP-binding site. | rsc.org |

| XO44 (Probe 2) | SRC, EGFR, and other kinases | Forms a stable sulfonamide adduct with the catalytic lysine (Lys295 in SRC), confirmed by crystallography. | ucsf.edu |

| Oxadiazole-based inhibitors | Transthyretin (TTR) | Covalent modification of Lys15 demonstrated. | nih.gov |

The hydroxyl group of tyrosine residues can also act as a nucleophile, attacking the sulfonyl fluoride to form a stable sulfonate ester adduct. nih.govacs.orgnih.gov The reactivity with tyrosine is significant and has been exploited in the rational design of covalent probes to specifically target active-site tyrosines. nih.gov For example, sulfonyl fluoride-based inhibitors were successfully designed to modify specific tyrosine residues in the active site of the mRNA-decapping scavenger enzyme DcpS. nih.gov In another study, X-ray crystallography provided unambiguous evidence of a sulfonyl fluoride covalently bound to the side chain of Tyr204 in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov The rate of reaction with tyrosine is often faster than with lysine under similar conditions. acs.orgnih.gov

Serine and threonine residues are well-established targets for sulfonyl fluorides. rsc.org The most classic examples are serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF), which irreversibly modify the catalytic serine in the enzyme's active site. rsc.org The reaction involves the nucleophilic attack of the serine or threonine hydroxyl group on the electrophilic sulfur atom, forming a stable sulfonate ester and inactivating the enzyme. rsc.org This reactivity has also been observed in other contexts, such as the covalent modification of the active site serine residues in outer membrane phospholipase A. rsc.org

The imidazole (B134444) side chain of histidine and the guanidinium (B1211019) group of arginine can also be targeted by sulfonyl fluorides, although the reactivity is highly context-dependent. rsc.orgnih.gov Reactivity with histidine has been reported, but in some model studies using N-acetylhistidine, no stable adduct was formed, with hydrolysis of the sulfonyl fluoride being the only observed reaction. rsc.orgacs.orgnih.gov Nevertheless, the rational targeting of a histidine residue by sulfur(VI) fluoride probes has been successfully demonstrated. rsc.org Arginine is also among the nucleophilic residues reported to be modified by S(VI)-F electrophiles. nih.gov

While sulfonyl fluorides react rapidly with the thiol side chain of cysteine, the resulting thiosulfonate ester adduct is inherently unstable. nih.govacs.orgnih.gov This adduct readily collapses to form a sulfinic acid. acs.orgnih.gov Due to this instability, sulfonyl fluorides are generally considered unsuitable for achieving durable, long-lasting covalent inhibition of proteins via cysteine modification. nih.govacs.orgacs.org This characteristic contrasts sharply with the stable adducts formed with lysine and tyrosine, and it provides a key point of selectivity for the sulfonyl fluoride warhead compared to cysteine-focused electrophiles like acrylamides. nih.govacs.org

Table 2: Summary of Sulfonyl Fluoride Reactivity with Nucleophilic Amino Acids This table is interactive. You can sort and filter the data.

| Amino Acid | Nucleophilic Group | Adduct Formed | Adduct Stability | Reference(s) |

|---|---|---|---|---|

| Lysine | ε-Amino (R-NH₂) | Sulfonamide | Stable | nih.govacs.orgnih.gov |

| Tyrosine | Phenolic Hydroxyl (R-OH) | Sulfonate Ester | Stable | nih.govacs.orgnih.gov |

| Serine | Hydroxyl (R-OH) | Sulfonate Ester | Stable | rsc.org |

| Threonine | Hydroxyl (R-OH) | Sulfonate Ester | Stable | rsc.org |

| Histidine | Imidazole | Sulfonamide derivative | Context-dependent | rsc.orgnih.govrsc.org |

| Cysteine | Thiol (R-SH) | Thiosulfonate Ester | Unstable | nih.govacs.orgnih.gov |

Hydrolytic Stability and Reactivity in Aqueous Environments

The hydrolytic stability of sulfonyl fluorides, including this compound, is a key characteristic that distinguishes them from other sulfonyl halides. nih.gov Generally, sulfonyl fluorides exhibit significant resistance to hydrolysis due to the strong sulfur-fluorine bond. nih.govnih.gov This stability is maintained across a wide pH range, with some aryl fluorosulfates and sulfamoyl fluorides showing stability in aqueous solutions from pH 1 to 10. nih.gov However, the reactivity and stability can be influenced by the electronic properties of the substituents on the aromatic ring. rsc.org For instance, para-amide and -sulfonamide substituted sulfur(VI)-fluoride electrophiles tend to hydrolyze faster than their meta-substituted counterparts. acs.org Conversely, electron-donating groups, such as a para-methoxy moiety or the insertion of a methylene (B1212753) spacer, can increase the stability of the compound. acs.org

While generally stable, sulfonyl fluorides can undergo hydrolysis under certain conditions. For example, some sulfonyl fluoride analogs can be largely hydrolyzed in phosphate-buffered saline (PBS) at pH 7.4 over 24 hours. nih.gov The stabilization of the fluoride ion in water contributes to their reactivity in aqueous environments, allowing for chemistry to occur under these conditions. sigmaaldrich.com It is important to note that highly reactive sulfonyl fluoride warheads have been shown to be unstable in buffered aqueous solutions with respect to hydrolysis, indicating a need to carefully tune the reactivity for specific applications. rsc.org

In the context of this compound specifically, the purine ring and the chlorine atom will influence its electronic properties and thus its hydrolytic stability. The nitrogen atoms in the purine ring impart basic properties, while the electronegativity of the chlorine atom affects the molecule's polarity and reactivity. boulingchem.com

Role of Microenvironment and Context-Specific Reactivity in Biological Systems

The reactivity of sulfonyl fluorides like this compound in biological systems is highly dependent on the local microenvironment of the protein binding pocket. rsc.orgnih.gov While sulfonyl fluorides are relatively stable in aqueous environments, their reactivity is significantly enhanced when they are proximally located to nucleophilic residues on a target protein. nih.gov This "proximity-enabled" reactivity is a cornerstone of their utility as covalent probes and inhibitors. nih.govresearchgate.net

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, lysine, tyrosine, cysteine, and histidine. rsc.org The specific residue that is modified is determined by the context of the binding site. rsc.org For example, 5'-fluorosulfonylbenzoyl-5'-adenosine (FSBA), an ATP analog, was developed to covalently modify a nucleophilic serine residue in the binding pocket of certain enzymes. rsc.org The orientation of the sulfonyl fluoride warhead relative to the enzyme's binding pocket is crucial for the reaction to occur. rsc.org

The reactivity of the sulfonyl fluoride can be tuned by modifying its structure, which in turn affects its interaction with the protein's microenvironment. rsc.orgrsc.org This allows for the development of selective covalent inhibitors that target specific proteins. rsc.orgresearchgate.net For instance, a sulfonyl fluoride-containing inhibitor was designed to target a specific tyrosine residue in the BCL6 protein, thereby blocking its interaction with corepressor proteins. rsc.org The ability of the arylsulfonyl fluoride group to target multiple amino acid residues around the ligand binding site has been demonstrated through labeling site analysis. nih.gov

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry and its Relevance to this compound

Sulfur(VI) Fluoride Exchange (SuFEx) is a click chemistry reaction that involves the exchange of a fluoride atom from a sulfur(VI) center with a nucleophile. nih.govnih.gov This chemistry is highly relevant to the reactivity of this compound, as the sulfonyl fluoride group is a key functional motif for SuFEx reactions. nih.govsigmaaldrich.com SuFEx reactions are characterized by their high efficiency, selectivity, and compatibility with aqueous environments. sigmaaldrich.com

The unique feature of SuFEx chemistry is the latent reactivity of the sulfur-fluoride bond. nih.gov While S(VI)-F bonds are generally stable, they can be activated to react with nucleophiles under specific conditions, such as in the presence of a proton or silicon source, or through proximity effects within a protein binding site. nih.govchem-station.com This controllable reactivity makes SuFEx a powerful tool in chemical biology and drug discovery. nih.govnih.gov

SuFEx chemistry allows for the connection of various molecular building blocks with high yields and minimal purification. sigmaaldrich.com The resulting sulfonamide or sulfonate ester linkages are common in many biologically active compounds. ucsd.edu In the context of this compound, the SuFEx reactivity of the sulfonyl fluoride group enables its use as a covalent warhead to modify proteins. researchgate.net The reaction proceeds through the nucleophilic attack of an amino acid residue on the sulfur atom, leading to the formation of a stable covalent bond and the release of a fluoride ion. researchgate.net This process has been utilized to develop covalent inhibitors for a range of protein targets, including proteases and kinases. researchgate.netrsc.org

Comparison of Reactivity with Other Electrophilic Warheads (e.g., Sulfonyl Chlorides, Fluorosulfates)

The reactivity of sulfonyl fluorides, such as this compound, is often compared to other electrophilic warheads like sulfonyl chlorides and fluorosulfates.

Sulfonyl Chlorides: Sulfonyl fluorides are generally more stable and less reactive than their sulfonyl chloride counterparts. nih.govccspublishing.org.cn The sulfur-chlorine bond in sulfonyl chlorides is weaker and more susceptible to reductive collapse, which can lead to undesired side reactions. nih.govcapes.gov.br In contrast, the strong sulfur-fluorine bond in sulfonyl fluorides makes them resistant to reduction and more chemoselective, primarily undergoing substitution reactions. nih.govsigmaaldrich.com This increased stability allows sulfonyl fluorides to be used in a wider range of reaction conditions, including aqueous environments. nih.govsigmaaldrich.com However, in some cases, the higher reactivity of sulfonyl chlorides can be advantageous, for instance, in reactions with sterically hindered amines where sulfonyl fluorides show low activity. nih.govresearchgate.net

Fluorosulfates: Aryl fluorosulfates are another class of sulfur(VI)-based electrophiles that are often compared to sulfonyl fluorides. researchgate.net Fluorosulfates generally exhibit even greater hydrolytic stability than sulfonyl fluorides. researchgate.net This enhanced stability can be beneficial for applications requiring long incubation times or in whole-cell investigations. nih.gov In terms of reactivity, sulfonyl fluorides are generally considered more reactive than fluorosulfates. nih.gov For example, in a study comparing analogous sulfonyl fluoride and arylfluorosulfate probes, the sulfonyl fluoride compound was largely hydrolyzed under conditions where the arylfluorosulfate remained intact. nih.gov The choice between a sulfonyl fluoride and a fluorosulfate (B1228806) warhead often depends on the specific target and the desired balance between stability and reactivity. nih.govresearchgate.net

Table of Reactivity Comparison

Table of Compound Names

Biological and Medicinal Chemistry Applications of 6 Chloro 1h Purine 2 Sulfonyl Fluoride and Its Derivatives

Application as Covalent Chemical Probes in Chemical Biology

The reactivity of the sulfonyl fluoride (B91410) moiety makes compounds like 6-Chloro-1H-Purine-2-sulfonyl fluoride suitable for development into covalent chemical probes. These probes are instrumental in identifying and validating drug targets, mapping binding sites, and assessing target engagement within complex biological systems. By incorporating a reporter tag, such as an alkyne or a fluorophore, derivatives of this compound can be used in "click chemistry" or fluorescence-based detection methods to visualize and quantify protein interactions.

Enzyme Active Site Mapping and Ligand Binding Site Probing

Covalent probes equipped with a sulfonyl fluoride warhead are effective tools for mapping the active sites and ligand-binding pockets of enzymes. The strategy involves the probe first binding reversibly to the target protein, guided by its core scaffold (like the purine (B94841) ring), and then forming an irreversible covalent bond with a nearby nucleophilic amino acid. Subsequent analysis, typically using mass spectrometry, can identify the exact residue that has been modified, providing precise information about the topology of the binding site.

For example, studies with sulfonyl fluoride-based fragments have been used to probe the active site of Carbonic Anhydrase II (CAII). In these studies, fragments were observed to bind within the enzyme's zinc-binding pocket and covalently modify His64, a residue within that site. This approach confirms the binding location and orientation of the ligand. While specific studies detailing the use of this compound for this exact purpose are not prominent, its chemical nature—a purine scaffold for site recognition and a reactive SF warhead—makes it a strong candidate for designing probes to map the active sites of purine-binding enzymes like kinases.

Proteome-Wide Reactivity Profiling

Chemoproteomic strategies employ reactive probes to survey the landscape of protein targets within an entire proteome. Sulfonyl fluoride probes are particularly useful in this context because they can react with a variety of nucleophilic residues, expanding the scope of proteins that can be "liganded" beyond those accessible by more restrictive warheads like acrylamides (which primarily target cysteine).

Research has demonstrated the use of panels of sulfonyl fluoride probes attached to a pan-kinase inhibitor scaffold for live-cell chemoproteomic profiling. These studies revealed that subtle changes to the sulfonyl fluoride electrophile's structure can alter the covalent capture profile, allowing for a tunable approach to target discovery. Such probes have successfully enriched and identified a large number of kinases from cell lysates. The this compound scaffold is well-suited for creating such probes for kinome profiling, leveraging the purine's inherent affinity for ATP-binding sites to direct the reactive SF group toward the kinome.

Live Cell Target Engagement Studies

A critical step in drug development is confirming that a potential drug engages its intended target within a living cell. Cell-permeable covalent probes based on sulfonyl fluorides are designed for this purpose. These probes can be used in competition assays to measure the occupancy of a target by a non-covalent drug.

A prominent example is the use of the sulfonyl fluoride probe XO44 for quantifying the intracellular engagement of the approved kinase inhibitor dasatinib (B193332). By competing for the same binding site, the degree to which dasatinib prevents the labeling of its targets by XO44 can be measured by mass spectrometry, providing a quantitative readout of target engagement at clinically relevant concentrations. Furthermore, clickable sulfonyl fluoride probes have been rationally designed to quantify drug-target occupancy in living human primary cells. Derivatives of this compound, rendered cell-permeable and featuring a reporter tag, could be developed to serve a similar function, particularly for assessing the target engagement of novel kinase inhibitors.

Development as Targeted Covalent Inhibitors

The combination of a recognition scaffold and a covalent warhead in a single molecule is the basis for targeted covalent inhibitors (TCIs). TCIs offer potential advantages over reversible inhibitors, including enhanced potency and a prolonged duration of action. The this compound structure is a prototypical platform for designing such inhibitors.

Inhibition of Kinases (e.g., Src-family kinases, CDK, PIKK family)

The purine heterocycle is a well-established "privileged scaffold" in kinase inhibitor design, mimicking the adenine (B156593) core of ATP. Numerous purine analogues have been developed as potent kinase inhibitors. The addition of a sulfonyl fluoride group transforms these reversible inhibitors into covalent ones, typically by targeting a conserved lysine (B10760008) residue in the ATP-binding pocket.

Src-family kinases: Research has shown that nucleoside probes bearing a sulfonyl fluoride group can potently and irreversibly inhibit endogenous Src-family kinases in intact cells. Crystal structures have confirmed that sulfonyl fluoride probes can covalently modify the conserved catalytic lysine (Lys295 in SRC) in the ATP binding site.

Cyclin-Dependent Kinases (CDK): The purine scaffold has been extensively used to develop CDK inhibitors. For instance, roscovitine (B1683857) and seliciclib are well-known purine-based CDK inhibitors. Structure-activity relationship studies on 6-substituted-2-arylaminopurines have demonstrated that modifications at the C6 position of the purine ring, where the chlorine atom resides in this compound, are critical for achieving selectivity for CDK2 over other kinases like CDK1. The data in the table below, derived from studies on related 6-substituted purine analogues, illustrates how substitutions at this position influence inhibitory activity. The development of a covalent version using the sulfonyl fluoride warhead is a logical extension of this work.

| Compound | 6-Substituent | CDK2 IC50 (µM) | CDK1 IC50 (µM) | Selectivity (CDK1/CDK2) |

|---|---|---|---|---|

| 70 | Phenyl | 0.36 | 2.5 | 6.9 |

| 71 | 4-Fluorophenyl | 0.17 | 2.3 | 13.5 |

| 72 | 3-Chlorophenyl | 0.12 | 2.9 | 24.2 |

| 73 | [1,1'-Biphenyl]-3-yl | 0.044 | 86 | ~2000 |

| 75 | Thiophen-2-yl | 0.54 | >100 | >185 |

Data adapted from: Journal of Medicinal Chemistry, illustrating the impact of C-6 substitution on the activity and selectivity of 2-(4-sulfonamidophenyl)aminopurines.

PIKK family: While the purine scaffold has broad applicability in kinase inhibition, specific studies detailing the use of this compound or its close derivatives against the Phosphoinositide 3-kinase-related kinase (PIKK) family are not widely reported in the current literature.

Inhibition of mRNA Decapping Scavenger Enzyme (DcpS)

The mRNA decapping scavenger enzyme (DcpS) is a pyrophosphatase that hydrolyzes the residual m7GpppN cap structure following the 3' to 5' degradation of mRNA. It is a member of the HIT (histidine triad) family of proteins and plays a role in the final step of mRNA turnover. Loss-of-function mutations in the DCPS gene have been linked to human diseases, making it a potential therapeutic target.

Inhibitors of DcpS have been developed, including compounds that utilize a sulfonyl fluoride warhead. However, the scaffolds reported to successfully target DcpS with a sulfonyl fluoride are based on structures like diaminoquinazoline, which were designed to target a specific tyrosine residue in the enzyme's active site. While the DcpS inhibitor RG3039 has shown anti-cancer activity and good bioavailability in the central nervous system, it is not a purine-based compound. At present, there is no direct evidence in the reviewed scientific literature to suggest that this compound or its derivatives act as inhibitors of the DcpS enzyme.

Inhibition of Carbonic Anhydrase II (CAII)

Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. The cytosolic isoform, CAII, is a well-established drug target. The classical approach to inhibiting CAs involves sulfonamide derivatives that coordinate to the catalytic zinc ion in the active site. While this compound itself is not a classical sulfonamide inhibitor, its derivatives, particularly those where the sulfonyl fluoride has reacted to form a stable sulfonamide linkage, are relevant to this class.

Research into sulfonamide-based inhibitors has generated vast libraries of compounds with varying potencies and selectivities against different CA isoforms. For instance, studies on pyrazolo[4,3-c]pyridine sulfonamides revealed that structural modifications significantly impact inhibitory activity against hCA II, with inhibition constants (Ki) ranging from 5.6 nM to over 7300 nM. mdpi.com The highest potencies were achieved with specific substitutions that optimally positioned the sulfonamide moiety within the active site. mdpi.com Similarly, investigations into benzenesulfonamides incorporating pyrazole- and pyridazinecarboxamides have demonstrated that while some derivatives are potent against tumor-associated isoform hCA IX, their activity against hCA II can be modulated, with Ki values ranging from potent (e.g., 15.1 nM) to weak. nih.gov

The development of potent inhibitors for specific CA isoforms remains a key objective. For example, while clinically used drugs like acetazolamide (B1664987) and methazolamide (B1676374) show good inhibition of hCA II, there is ongoing research to find compounds with improved selectivity to minimize off-target effects. mdpi.comnih.gov The data below illustrates the range of inhibitory activities of various sulfonamide compounds against hCA II, providing a benchmark for the design of new inhibitors, including those derived from a purine sulfonyl fluoride scaffold.

Table 1: Inhibitory Activity (Ki) of Selected Sulfonamide Derivatives against Human Carbonic Anhydrase II (hCA II)

| Compound Class | Specific Compound/Derivative Example | Inhibition Constant (Ki) against hCA II (nM) | Reference |

| Standard Inhibitor | Acetazolamide (AAZ) | 12.1 | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Compound 1k (specific derivative) | 5.6 | mdpi.com |

| Pyrazolo[4,3-c]pyridine Sulfonamides | Compound 1f (specific derivative) | 6.6 | mdpi.com |

| Pyrazole-5-carboxamide Derivatives | Compound 15 (5,6-dimethoxy-2,3-dihydro-1H-indene fused) | 15.1 | nih.gov |

| Pyridazine-3-carboxamide Derivatives | Compound 10a (m-tolyl substituted) | 45.4 | nih.gov |

| Clinically Used Inhibitors | Methazolamide | 14.0 | nih.gov |

| Clinically Used Inhibitors | Ethoxzolamide | 15.0 | nih.gov |

Modulation of Protein-Protein Interactions (PPIs)

Targeting protein-protein interactions (PPIs) represents a significant challenge in drug discovery due to the large, often flat and featureless interfaces involved. Covalent inhibitors, such as those derived from sulfonyl fluorides, offer a promising strategy to overcome these challenges by forming a permanent bond with one of the protein partners, thereby preventing complex formation.

The sulfonyl fluoride moiety is particularly adept at this role, as it can react with nucleophilic residues like lysine and tyrosine, which are often present at PPI interfaces. nih.govrsc.org Researchers have successfully incorporated aryl-sulfonyl fluorides into peptide-based inhibitors to target the X-linked inhibitor of apoptosis protein (XIAP). nih.gov These covalent agents were shown to be cell-permeable and effectively engaged their target in cells, demonstrating that with appropriate substitutions, aryl-sulfonyl fluorides can be potent and selective lysine or tyrosine-targeting agents for PPIs. nih.gov The key is to achieve a balance between the reactivity of the sulfonyl fluoride "warhead" and its stability in aqueous physiological environments. nih.gov

Further studies have expanded the use of sulfonyl fluorides to other PPI targets. For example, a sulfonyl fluoride-containing inhibitor was designed to target a specific tyrosine residue (Tyr58) on the BCL6 protein, effectively blocking its interaction with corepressor proteins. rsc.org Similarly, a peptide modified with a sulfonyl fluoride was developed to covalently bind to a surface lysine (Lys234) on the Mcl-1 protein, an important anti-apoptotic target. rsc.org These examples highlight the utility of the sulfonyl fluoride group in converting reversible binders into potent, irreversible inhibitors of PPIs. rsc.org

Stabilization of Protein Complexes (e.g., Transthyretin)

Beyond inhibiting enzymes and disrupting PPIs, sulfonyl fluorides can be used to stabilize protein quaternary structures. A prime example is the kinetic stabilization of the transthyretin (TTR) homotetramer. rsc.orgnih.govnih.gov TTR is a transport protein, and dissociation of its tetrameric form into monomers is the rate-limiting step in the formation of amyloid fibrils, which cause debilitating polyneuropathies. nih.gov

By employing structure-based design, researchers have developed aryl sulfonyl fluorides that bind within the thyroxine-binding sites of TTR. nih.govnih.gov Once positioned correctly, the sulfonyl fluoride group reacts chemoselectively with a pKa-perturbed lysine residue, K15, located nearby. rsc.orgnih.gov This covalent modification crosslinks the subunits, kinetically stabilizing the native TTR tetramer and preventing its dissociation into amyloidogenic monomers. nih.govnih.gov This strategy effectively halts the amyloid cascade at its earliest stage. nih.gov The ability of the sulfonyl fluoride to remain relatively inert until it is anchored in the activating binding site of the protein is a key feature of its success in this application. nih.gov

Table 2: Application of Sulfonyl Fluorides in Modulating Protein Function

| Application | Target Protein | Targeted Residue(s) | Mechanism of Action | Reference |

| Modulation of PPIs | XIAP | Lysine, Tyrosine | Covalent modification prevents binding of interaction partners. | nih.gov |

| Modulation of PPIs | BCL6 | Tyrosine (Tyr58) | Covalent inhibition blocks corepressor protein binding. | rsc.org |

| Modulation of PPIs | Mcl-1 | Lysine (Lys234) | Covalent modification by a modified peptide inhibits protein function. | rsc.org |

| Stabilization of Protein Complexes | Transthyretin (TTR) | Lysine (K15) | Covalent modification kinetically stabilizes the homotetramer, preventing amyloidogenesis. | nih.gov, nih.gov |

Exploration in Drug Discovery Programs

The unique reactivity of the sulfonyl fluoride moiety makes this compound and its derivatives attractive scaffolds for various drug discovery applications. Their ability to act as covalent probes and be integrated into rational design campaigns facilitates the development of novel therapeutic candidates.

Lead Optimization and Late-Stage Functionalization

In drug discovery, optimizing a weakly binding "fragment" or "hit" into a potent "lead" compound is a critical step. nih.gov The sulfonyl fluoride group serves as a powerful tool in this process. It can be incorporated into known inhibitors to create activity-based probes (ABPs) for target engagement studies in complex biological systems, including live cells. rsc.org For instance, a sulfonyl fluoride-modified inhibitor of the mRNA-decapping scavenger enzyme (DcpS) was used to quantify how much of a non-covalent lead compound was bound to its target inside peripheral blood mononuclear cells (PBMCs). rsc.org

Furthermore, the development of "click chemistry" reactions involving sulfur(VI) fluorides, such as Sulfur(VI) Fluoride Exchange (SuFEx), has opened new avenues for late-stage functionalization. rsc.org A notable application is in positron emission tomography (PET) tracer development, where the sulfur 18F-fluoride exchange allows for the rapid and efficient radiolabeling of molecules. nih.gov This technique enables the synthesis of PET tracers from sulfonyl fluoride precursors, facilitating in vivo imaging and pharmacokinetic studies crucial for drug development. nih.gov

Derivatization for Enhanced Potency and Selectivity

The core structure of this compound can be systematically modified to enhance the potency and selectivity of its derivatives. By altering the substituents on the purine ring or by creating more complex molecules built upon this scaffold, researchers can fine-tune the compound's interaction with its target protein.

The principle of derivatization is well-illustrated in the development of inhibitors for various enzyme families. For carbonic anhydrase inhibitors, modifying the scaffold can shift selectivity between different isoforms, such as the cytosolic hCA II and the tumor-associated hCA IX. mdpi.comnih.gov For protein-protein interaction inhibitors, derivatization of the scaffold containing the aryl-sulfonyl fluoride warhead is crucial for balancing stability and reactivity, ensuring the compound survives in the cellular environment long enough to find and react with its intended target. nih.gov The goal is to create analogues that not only bind with high affinity but also position the sulfonyl fluoride group optimally for a rapid and selective covalent reaction with a nearby nucleophilic residue. nih.gov

Rational Design of Purine Sulfonyl Fluoride Therapeutic Candidates

Rational, structure-based drug design (SBDD) is a powerful strategy for developing novel therapeutics. rsc.orgnih.gov This approach uses high-resolution structural information, such as X-ray crystal structures of a target protein, to design molecules that bind with high affinity and specificity. rsc.org The sulfonyl fluoride group is an excellent functional group for SBDD because it can be precisely positioned to form a covalent bond with a specific, strategically located nucleophilic amino acid.

This approach has been successfully used to rationally target tyrosine residues in a protein binding site, which was once a significant challenge. nih.gov By analyzing the active site of the DcpS enzyme, researchers designed sulfonyl fluoride-containing probes that could selectively react with different tyrosine residues (Tyr113 or Tyr143) depending on the placement of the electrophilic warhead. rsc.orgnih.gov Similarly, the design of covalent stabilizers for transthyretin was guided by the crystal structure of the protein, which allowed for the positioning of the sulfonyl fluoride to specifically target the pKa-perturbed K15 residue. rsc.org The application of SBDD to purine sulfonyl fluoride scaffolds allows for the creation of highly tailored therapeutic candidates designed to covalently modify their targets with high precision. rsc.orgmdpi.com

Broader Biological Activities of Purine Sulfonyl Fluoride Scaffolds

The purine sulfonyl fluoride scaffold represents a promising platform in medicinal chemistry due to the dual nature of its components. The purine core is a "privileged" structure, mimicking endogenous nucleosides and allowing it to be recognized by a wide range of biological targets. nih.govtmu.edu.tw The sulfonyl fluoride group acts as a reactive "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues—such as serine, threonine, tyrosine, lysine, and histidine—within protein binding sites. jenabioscience.comrsc.org This ability to act as a targeted covalent inhibitor underpins its potential across various therapeutic areas. nih.gov

Anti-cancer Agent Development

The development of anti-cancer agents is a primary application for purine analogues, many of which function as kinase inhibitors. nih.govtmu.edu.tw Protein kinases are a large family of enzymes that are often dysregulated in cancer, making them a key therapeutic target. nih.gov The strategy behind using purine sulfonyl fluorides involves the purine moiety acting as a mimic of the adenosine (B11128) portion of ATP, thereby directing the molecule to the ATP-binding site of a target kinase. tmu.edu.tw Upon binding, the electrophilic sulfonyl fluoride group can covalently react with a nearby nucleophilic amino acid, most notably a conserved lysine residue, leading to potent and often irreversible inhibition of the enzyme. acs.orgresearchgate.net

Research into covalent kinase inhibitors has demonstrated the effectiveness of the sulfonyl fluoride warhead. acs.org For instance, pyrimidine-based sulfonyl fluoride probes have been designed to covalently label a broad range of kinases in living cells by targeting the catalytic lysine. acs.org Similarly, studies on 2,6,9-trisubstituted purine derivatives have shown significant cytotoxic activity against various cancer cell lines, establishing that modifications of the purine core are crucial for potency. nih.gov One derivative, compound 7h from this class, exhibited high potency and selectivity, inducing apoptosis and causing cell cycle arrest in leukemia cells. nih.gov While not containing a sulfonyl fluoride itself, this work highlights the potential of the substituted purine scaffold. The combination of a purine core for kinase recognition with a sulfonyl fluoride for covalent inactivation presents a rational approach for creating next-generation anti-cancer therapeutics. nih.govresearchgate.net

Table 1: Examples of Purine or Sulfonyl Fluoride-Containing Scaffolds in Anti-Cancer Research This table is interactive. You can sort and filter the data.

| Compound Class/Example | Target/Mechanism | Cell Lines/Model | Key Finding | Reference(s) |

|---|---|---|---|---|

| 2,6,9-Trisubstituted Purines (e.g., 7h ) | Induction of apoptosis, cell cycle arrest | HL-60 (Leukemia), among others | Arylpiperidine moiety at position 6 is critical for potent cytotoxic activity. | nih.gov |

| Pyrimidine (B1678525) 3-aminopyrazole (B16455) Sulfonyl Fluoride Probes | Covalent modification of catalytic lysine in kinases | Jurkat T cells | Broadly and potently inhibits a wide range of endogenous kinases in intact cells. | acs.org |

| (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | Inhibition of Dishevelled 1 (DVL1) in WNT pathway | HCT116 (Colon Cancer) | A non-purine sulfonyl-containing compound that inhibits a key cancer pathway, showing the utility of sulfonyl groups in oncology. | nih.gov |

Antiviral Agent Development

Purine analogues are a cornerstone of antiviral therapy, with well-known drugs like acyclovir (B1169) and ganciclovir (B1264) functioning by mimicking natural nucleosides and interfering with viral replication. nih.govtmu.edu.tw The parent compound, 6-Chloropurine (B14466) , is classified as an antiviral agent, indicating that this chemical scaffold has inherent potential for this application. nih.gov

Derivatives of This compound could exert antiviral effects through several mechanisms. One approach is the inhibition of viral enzymes essential for the virus's life cycle, such as proteases or polymerases. Many of these viral enzymes possess reactive nucleophilic residues in their active sites. A purine sulfonyl fluoride derivative could be designed to bind to the active site, guided by the purine structure, and then form a permanent covalent bond via the sulfonyl fluoride group, thus deactivating the enzyme. rsc.org This covalent inhibition strategy could offer advantages in terms of potency and duration of action. Synthetic 6- and 9-substituted purine derivatives have previously been reported for their antiviral activity, supporting the exploration of new derivatives for this purpose. researchgate.net

Anti-inflammatory and Antioxidant Properties

The sulfonyl fluoride moiety has been successfully used to create covalent inhibitors for enzymes involved in inflammatory processes. A notable example is the development of selective covalent inhibitors for human neutrophil elastase (hNE), a serine protease implicated in inflammatory lung diseases. chemrxiv.org Researchers demonstrated that benzene-1,2-disulfonyl fluoride could selectively and permanently inhibit hNE. chemrxiv.org This provides a strong proof-of-concept that the sulfonyl fluoride warhead can be targeted to inflammatory proteases.

By extension, a purine sulfonyl fluoride scaffold could be designed to target specific serine proteases or kinases that play a role in inflammatory signaling pathways. The purine component would serve to guide the inhibitor to the ATP-binding site of inflammatory kinases (e.g., MAP kinases, JAK kinases) or the substrate-binding site of proteases, enabling the sulfonyl fluoride to form a covalent adduct and block its activity. While direct studies on the antioxidant properties of purine sulfonyl fluorides are not widely reported, their anti-inflammatory action via enzyme inhibition is a promising area of investigation.

Antimicrobial and Antifungal Potentials

Purine analogues have demonstrated a broad spectrum of antimicrobial and antifungal activities. researchgate.net One mechanism of action in bacteria involves the targeting of riboswitches, which are structured RNA domains in bacterial messenger RNA that regulate gene expression by binding to specific small molecules. researchgate.net Purine analogues can mimic the natural ligands of these riboswitches, disrupting essential metabolic pathways and inhibiting microbial growth. researchgate.net

More directly, research has shown that derivatives of 2-amino-6-chloropurine can be synthesized to create novel compounds with significant antifungal properties. researchgate.netredalyc.org In one study, a series of 6-substituted purines were screened against several fungal species, with a number of the new compounds showing promising activity. redalyc.org The results indicated that specific substitutions on the purine ring are key to achieving potent antifungal effects against fungi such as Bacillus subtilis, Aspergillus niger, and Candida tropicalis. redalyc.org The incorporation of a sulfonyl fluoride group into such a scaffold could enhance this activity by allowing the compound to covalently inhibit essential fungal enzymes, representing a viable strategy for the development of new antifungal agents. researchgate.netnih.gov

Table 2: Antifungal Activity of Selected 6-Substituted Purine Derivatives This table is interactive. You can sort and filter the data.

| Compound Type | Fungal Species Tested | Activity Level | Reference(s) |

|---|---|---|---|

| 6-Substituted Purines (from 2-amino-6-chloropurine) | Bacillus subtilis | Good | redalyc.org |

| 6-Substituted Purines (from 2-amino-6-chloropurine) | Aspergillus niger | Good | redalyc.org |

Potential in Labeling of Other Biomolecules (e.g., RNA, Carbohydrates)

The use of chemical probes to label and study biomolecules is a fundamental tool in chemical biology. Sulfonyl fluorides are considered "privileged warheads" for creating such probes due to their stability in aqueous environments combined with their ability to react with a wide array of nucleophilic amino acid side chains in a context-dependent manner. rsc.org This has made them invaluable for protein labeling and target identification. rsc.org

The potential exists to extend this labeling capability to other classes of biomolecules, such as RNA and carbohydrates. Bioorthogonal chemistry techniques are often employed to label fragile molecules like RNA. nih.gov This typically involves metabolically incorporating a nucleoside analogue containing a "handle" (e.g., an azide (B81097) or alkyne) into nascent RNA, which can then be chemically modified. nih.gov

A molecule like This compound could potentially be used in a post-synthesis or post-transcriptional labeling strategy. If a target RNA or carbohydrate molecule possesses a sufficiently nucleophilic and accessible functional group, the sulfonyl fluoride could react to form a stable covalent linkage. For example, fluorinated pyrimidines like 5-fluoro uracil have been successfully incorporated into RNA and DNA to act as labels for 19F NMR spectroscopy, allowing for the study of nucleic acid structure and folding without significantly perturbing the system. nih.gov While this demonstrates the utility of fluorinated nucleobases, the direct use of a sulfonyl fluoride for this purpose would represent a different approach, relying on the electrophilic reactivity of the SO₂F group rather than the properties of a C-F bond. Such an application would depend heavily on identifying a uniquely reactive site on the target biomolecule to ensure specific labeling.

Structure Activity Relationship Sar and Computational Studies

Impact of Substituents on Purine (B94841) Ring System on Reactivity and Biological Activity

The purine ring is a versatile scaffold, and the nature and position of its substituents have a profound impact on the molecule's properties. boulingchem.comnih.gov The biological activities of purine derivatives are diverse, with modifications at the 6-position being particularly significant for a range of biological effects, including antitumor and antimicrobial activities. researchgate.netyoutube.com

The chlorine atom at the C6 position of the purine ring is a key feature influencing the reactivity of 6-Chloro-1H-purine-2-sulfonyl fluoride (B91410). boulingchem.com This chloro group acts as a good leaving group, making the C6 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. boulingchem.comresearchgate.net This allows for the introduction of a wide variety of functional groups at this position, making 6-chloropurine (B14466) a valuable intermediate in the synthesis of diverse purine derivatives. nih.govresearchgate.net

The reactivity of 6-halopurines in SNAr reactions is dependent on the nature of the halogen. For instance, in reactions with various nucleophiles, the 6-fluoropurine (B74353) nucleoside is often the most reactive, followed by other halogens. byu.edu However, the reactivity order can be influenced by the nucleophile and the presence of catalysts. byu.edu The 6-chloro substituent, while generally less reactive than the 6-fluoro analogue, still provides a readily displaceable group for synthetic modifications. researchgate.netbyu.edu Moreover, the reactivity of the 6-chloro group can be enhanced through the use of specific solvents, such as hexafluoroisopropanol (HFIP), which can improve the leaving group ability of the chloride atom through hydrogen bonding. researchgate.net

In the context of 6-Chloro-1H-purine-2-sulfonyl fluoride, the electron-withdrawing nature of the 2-sulfonyl fluoride group is expected to further activate the purine ring towards nucleophilic attack, potentially enhancing the reactivity at the 6-position.

Table 1: Comparison of Leaving Group Ability in 6-Substituted Purine Nucleosides

| Leaving Group | Relative Reactivity with Various Nucleophiles | Reference |

|---|---|---|

| Fluoro | Highest | byu.edu |

| Chloro | Moderate | researchgate.netbyu.edu |

| Bromo | Moderate | researchgate.net |

| Iodo | Variable, best with aromatic amines without acid | byu.edu |

| Alkylsulfonyl | More reactive than halo groups with certain nucleophiles | researchgate.net |

While the 6-chloro and 2-sulfonyl fluoride groups are defining features of the target compound, modifications at other positions of the purine ring can also significantly modulate its chemical and biological properties.

N7- and N9-Alkylation: Direct alkylation of 6-chloropurine often leads to a mixture of N7 and N9 isomers. nih.gov The regioselectivity of this reaction is influenced by the reaction conditions and the nature of the substituent at the C6 position. nih.gov For instance, certain 6-substituted purines, such as 6-methoxy and 6-methylthiopurine, readily undergo N7-regioselective alkylation. nih.gov The introduction of bulky alkyl groups, such as a tert-butyl group, at the N7 or N9 position can influence the compound's stability and provide a handle for further functionalization. nih.gov

C8-Substitution: The C8 position of the purine ring is also amenable to substitution. nih.gov Both electrophilic and nucleophilic substitution reactions can occur at this site. nih.gov For example, direct regioselective fluorination of unprotected purine nucleosides can introduce a fluorine atom at the C8 position. nih.gov The introduction of substituents at C8 can have a significant impact on the biological activity of purine derivatives. nih.gov

C2-Substitution: In the case of this compound, the C2 position is occupied by the sulfonyl fluoride group. However, in other purine analogs, modifications at this position are common. For example, the introduction of a halogen at the C2 position is known to inhibit the action of adenosine (B11128) deaminase, which can enhance the biological lifetime and activity of purine nucleoside analogs. byu.edu The synthesis of 2,6-disubstituted purine nucleosides has been explored for their potential biological activities. nih.gov

Relationship between Sulfonyl Fluoride Moiety Position and Reactivity

The sulfonyl fluoride (-SO2F) moiety is a key functional group in this compound, acting as a reactive "warhead" that can form covalent bonds with nucleophilic residues in biological macromolecules. rsc.org The position of this group on the purine ring is critical to its reactivity and selectivity.

In this compound, the -SO2F group is at the C2 position. The reactivity of this group is influenced by the electronic environment of the purine ring. The electron-withdrawing nature of the purine ring itself, augmented by the 6-chloro substituent, is expected to enhance the electrophilicity of the sulfur atom in the sulfonyl fluoride group, making it more susceptible to nucleophilic attack.

The placement of substituents at either the 2- or 6-position of the purine ring has a notable impact on the electronic transitions and photophysical properties of the molecule. nih.gov For instance, studies on 2-amino-6-triazolyl and 6-amino-2-triazolyl purine derivatives have shown that the position of the electron-donating and electron-accepting groups significantly affects the intramolecular charge-transfer (ICT) characteristics of the compounds. nih.gov By analogy, moving the sulfonyl fluoride group from the C2 to the C6 position, as in the isomeric 9H-purine-6-sulfonyl fluoride, would likely alter the electronic distribution and, consequently, the reactivity of both the sulfonyl fluoride group and the purine ring itself. nih.gov The reactivity of sulfonyl fluorides is also dependent on the nature of the scaffold they are attached to, with aryl sulfonyl fluorides generally exhibiting greater hydrolytic stability than their aliphatic counterparts. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies on this compound have been reported, research on other substituted purine derivatives demonstrates the utility of this approach.

For example, a 2D-QSAR study was conducted on a series of substituted purine analogs as inhibitors of c-Src tyrosine kinase. researchgate.net In this study, various molecular descriptors were calculated for each compound and correlated with their inhibitory activity (pIC50). The best QSAR model developed showed a good predictive correlation coefficient (r2) of 0.8319 and a significant cross-validated correlation coefficient (q2) of 0.7550. researchgate.net The model indicated that descriptors such as the SsCH3E-index (related to the electronic influence of methyl groups), H-Donor Count, and T_2_Cl_3 (a 2D topological descriptor) were positively correlated with activity, while the SsOHcount (number of hydroxyl groups) was negatively correlated. researchgate.net

Such studies provide valuable insights into the structural features that are important for biological activity and can guide the design of more potent analogs. A similar QSAR approach could be applied to a series of this compound derivatives to understand the structural requirements for a specific biological target.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction of a small molecule with a biological target, such as a protein or enzyme. nih.govnih.govnih.gov These methods can provide detailed insights into the binding mode, binding affinity, and the conformational changes that occur upon binding. nih.govnih.gov

MD simulations can also be used to assess the stability of the protein-ligand complex over time and to calculate binding free energies using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.govnih.gov For a reactive compound like this compound, which contains a covalent warhead, computational studies can be particularly valuable for predicting which nucleophilic amino acid residues (e.g., serine, lysine (B10760008), histidine, or tyrosine) in a target's binding site are most likely to be modified. rsc.orgacs.orgnih.gov

Quantum Mechanical (QM) Calculations for Reactivity and Stability Prediction (e.g., LUMO Energies)

Quantum mechanical (QM) calculations provide a theoretical framework for understanding the electronic structure, stability, and reactivity of molecules. rsc.org These methods can be used to calculate various properties, such as the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the LUMO is particularly relevant for predicting the reactivity of a molecule towards nucleophiles. A lower LUMO energy indicates that the molecule is a better electron acceptor and thus more susceptible to nucleophilic attack. wuxibiology.com For a molecule like this compound, QM calculations could be used to determine the LUMO energy and to visualize the distribution of the LUMO, which would indicate the most likely sites for nucleophilic attack. It is often the case for chloro-substituted aza-aromatic systems that the LUMO+1 orbital, rather than the LUMO, is the one that correlates with reactivity at the carbon bearing the chlorine. wuxibiology.com

QM calculations have been employed to study the chlorination of purine bases, successfully identifying the most reactive sites for chlorination by considering both kinetic and thermodynamic factors. rsc.org Such studies revealed that the reactivity of different sites on the purine ring can be correlated with calculated properties like the APT (Atomic Polar Tensor) charge. rsc.org Applying similar QM methods to this compound would provide valuable predictions about its reactivity, the relative stability of different tautomers and conformers, and the electronic effects of the chloro and sulfonyl fluoride substituents on the purine ring.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 6-chloropurine |

| 6-methylpurine |

| 2-chloropurine |

| 6-(dimethylamino)purine |

| 6-methoxypurine |

| 6-methylthiopurine |

| 6-chloro-2-methylthiopurine |

| 7-(tert-butyl)-6-chloro-7H-purine |

| 9H-purine-6-sulfonyl fluoride |

| 2-amino-6-chloropurine |

| 2,6-disubstituted purine nucleosides |

| 6-halopurines |

| 6-alkylsulfonyl purines |

| 2-amino-6-triazolyl purine |

In Silico Analysis of this compound Derivatives Reveals Limited Publicly Available Data

Despite the growing importance of computational methods in drug discovery, a comprehensive in silico analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties and drug-likeness assessment for derivatives of this compound is not publicly available in current scientific literature.

Extensive searches for dedicated studies on the in silico profiling of derivatives of this specific purine scaffold have not yielded any detailed research findings or data tables. While the synthesis and biological evaluation of various purine analogues, including those with a 6-chloropurine core, have been reported, these studies primarily focus on their synthesis, structure-activity relationships (SAR), and biological activities such as antiviral or anticancer effects. nih.govacs.orgnih.govmdpi.comnih.gov

Computational studies are a critical step in modern drug development, helping to predict the pharmacokinetic and pharmacodynamic properties of new chemical entities. nih.gov These in silico methods, including ADME/T profiling and drug-likeness assessments like Lipinski's rule of five, are designed to identify candidates with a higher probability of success in clinical trials by flagging potential liabilities early in the discovery process.

Although general computational studies on various purine derivatives have been conducted, specific data sets or detailed analyses pertaining to derivatives of this compound are absent from the reviewed literature. researchgate.net The existing research on related 6-chloropurine compounds tends to concentrate on their synthesis and efficacy in biological assays rather than their computational pharmacokinetic profiles. nih.govacs.orgnih.govmdpi.comnih.gov

Therefore, a dedicated section on the In Silico ADME/T Profiling and Drug-likeness Assessment of Derivatives of this compound cannot be constructed with scientifically accurate and detailed research findings at this time. Further research and publication in this specific area are needed to fill this knowledge gap.

Advanced Characterization and Analytical Methodologies for 6 Chloro 1h Purine 2 Sulfonyl Fluoride and Its Adducts

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR Spectroscopy)

The definitive identification and structural confirmation of 6-Chloro-1H-Purine-2-sulfonyl fluoride (B91410) rely on a combination of spectroscopic methods. Each technique provides unique and complementary information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the precise structure of the molecule in solution. While specific spectral data for 6-Chloro-1H-Purine-2-sulfonyl fluoride is not widely published, analysis of closely related analogues like 6-(halo)purine 2'-deoxynucleosides provides a clear blueprint for expected results. nih.gov For instance, ¹³C and ¹⁵N NMR are particularly informative. The chemical shifts are sensitive to the electronic environment of each atom, which is influenced by the halogen substituent on the purine (B94841) ring. nih.gov Density functional theory (DFT) calculations are often used alongside experimental data to achieve complete and accurate assignments of chemical shifts. nih.gov In addition to ¹³C and ¹⁵N, ¹H NMR would identify the proton on the purine ring, and ¹⁹F NMR would show a characteristic signal for the sulfonyl fluoride group. rsc.org

| Nucleus | Technique | Anticipated Observations for this compound |

|---|---|---|

| ¹H | Proton NMR | A signal corresponding to the C8-H proton of the purine ring. |

| ¹³C | Carbon NMR | Distinct signals for each of the five carbon atoms in the purine ring, with chemical shifts influenced by the attached chloro and sulfonyl fluoride groups. nih.gov |

| ¹⁹F | Fluorine NMR | A singlet or multiplet in the characteristic region for sulfonyl fluorides (approx. +65 to +68 ppm relative to CFCl₃). rsc.org |

| ¹⁵N | Nitrogen NMR (via HMBC) | Signals for the four nitrogen atoms in the purine core, allowing for detailed electronic structure analysis. nih.gov |

Mass Spectrometry (MS) confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₅H₂ClFN₄O₂S). rsc.org The fragmentation pattern observed in the mass spectrum of the parent molecule, 6-chloropurine (B14466), can help predict the fragmentation of this compound, which would likely involve the loss of the SO₂F group and the chlorine atom. nist.gov

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl fluoride group (S=O stretching) and vibrations associated with the purine ring. For comparison, the IR spectrum of a related compound, 9H-Purine, 6-chloro-9-(methoxymethyl)-, shows distinct peaks corresponding to the purine ring structure. nist.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the isolation and purity verification of this compound.

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of chemical compounds. Commercial suppliers of this compound report purities of 95%, a value typically quantified using HPLC with UV detection. sigmaaldrich.com This technique separates the target compound from any starting materials, by-products, or degradation products, allowing for accurate purity assessment.

Isolation: For the purification of sulfonyl fluorides following synthesis, flash column chromatography is commonly employed. rsc.org This preparative technique uses a stationary phase, such as silica (B1680970) gel, and a mobile phase, typically a solvent mixture like petroleum ether and ethyl acetate, to separate the desired product from other substances in the reaction mixture based on differential adsorption. rsc.org

X-ray Crystallography for Protein-Ligand Complex Characterization

X-ray crystallography provides unparalleled, high-resolution three-dimensional information about molecular structures at the atomic level. This technique is critical for understanding how this compound and its adducts interact with biological macromolecules like proteins.